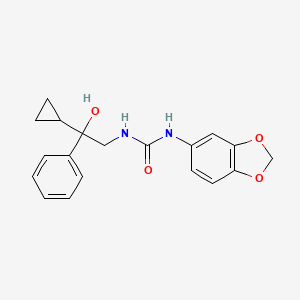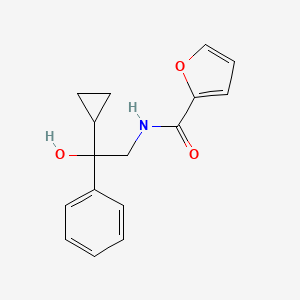
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea (3-BDP-CEU) is a synthetic compound that has been used in scientific research to study the effects of biochemical and physiological processes. It has been studied for its potential applications in drug development, as well as its potential use as a diagnostic tool.
科学的研究の応用
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been studied for its potential applications in drug development, as well as its potential use as a diagnostic tool. It has been used in studies of the enzyme cytochrome P450 (CYP450), which plays an important role in the metabolism of drugs and other compounds. It has also been studied for its potential to inhibit the activity of CYP450 enzymes, which could lead to the development of new drugs and therapies. Additionally, 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been used in studies of the structure and function of the nerve cells of the brain, as well as its potential to modulate neurotransmitter release.
作用機序
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is not yet fully understood. However, it is believed to interact with the cytochrome P450 enzymes, possibly by inhibiting their activity. It is also believed to interact with the nerve cells of the brain, possibly by modulating neurotransmitter release.
Biochemical and Physiological Effects
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been studied for its potential to inhibit the activity of CYP450 enzymes, which could lead to the development of new drugs and therapies. In addition, it has been studied for its potential to modulate neurotransmitter release, which could lead to the development of new treatments for neurological disorders. It has also been studied for its potential to affect the structure and function of the nerve cells of the brain, as well as its potential to modulate the expression of genes involved in the development of neurological diseases.
実験室実験の利点と制限
The advantages of using 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in laboratory experiments include its ability to interact with the cytochrome P450 enzymes, its potential to modulate neurotransmitter release, and its potential to affect the structure and function of the nerve cells of the brain. However, there are some limitations to using 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in laboratory experiments, including its instability in certain conditions, its potential to cause toxicity, and its limited availability.
将来の方向性
The potential applications of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in drug development and diagnosis are still being explored. Future research could focus on the development of new drugs and therapies based on its ability to inhibit the activity of CYP450 enzymes and its potential to modulate neurotransmitter release. Additionally, further research could examine the potential of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea to affect the structure and function of the nerve cells of the brain, as well as its potential to modulate the expression of genes involved in the development of neurological diseases. Finally, future research could focus on the development of new methods to synthesize 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in order to increase its availability.
合成法
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is synthesized from 1,3-benzodioxol-5-yl chloride and 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in a two-step reaction. In the first step, the 1,3-benzodioxol-5-yl chloride is reacted with 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in a 1:1 molar ratio in the presence of anhydrous sodium carbonate and dimethylformamide (DMF) to produce 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea. In the second step, the product is purified by recrystallization from a methanol:water mixture.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(21-15-8-9-16-17(10-15)25-12-24-16)20-11-19(23,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-10,14,23H,6-7,11-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWGVRKWAQFDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate](/img/structure/B6503598.png)
![N-[4-({[4-(benzyloxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503606.png)
![N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503612.png)
![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503615.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)




![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)